4-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester

Description

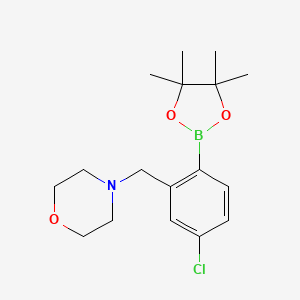

4-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester is a boronic acid derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The compound features a phenyl ring substituted with a chlorine atom at the 4-position and a morpholinomethyl group (-CH₂-morpholine) at the 2-position, stabilized as a pinacol ester. This structural configuration enhances solubility and stability compared to the parent boronic acid, making it suitable for diverse solvent systems and biomedical applications, such as drug delivery and responsive materials .

Properties

IUPAC Name |

4-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BClNO3/c1-16(2)17(3,4)23-18(22-16)15-6-5-14(19)11-13(15)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRJYRZYBHPDLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-chloro-2-(morpholinomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst under controlled conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester undergoes various types of reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding boronic acid.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

Boronic Esters: Formed through oxidation reactions.

Boronic Acids: Resulting from reduction reactions.

Substituted Derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

Overview : The compound is extensively used as a reagent in Suzuki-Miyaura coupling reactions, which are palladium-catalyzed processes that form carbon-carbon bonds between aryl or vinyl halides and boronic acids.

Mechanism : In these reactions, the pinacol ester can be cleaved under specific conditions to regenerate the active boronic acid, facilitating the formation of biaryl compounds. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and materials science.

Case Study : A study demonstrated the successful application of this compound in synthesizing biphenyl scaffolds through Suzuki-Miyaura coupling, allowing for the generation of diverse libraries of substituted biaryls .

Medicinal Chemistry

Overview : The compound serves as a precursor for synthesizing biologically active molecules and radiopharmaceuticals.

Applications :

- Radiopharmaceuticals : By attaching radioactive isotopes to the compound, researchers can create targeted imaging agents for diagnostic purposes in medical applications.

- Therapeutics : The structural features of the compound enable modifications that can lead to new therapeutic agents targeting specific biological pathways.

Example : Research has indicated that derivatives of this compound can be synthesized to target cancer cells selectively, enhancing the efficacy of therapeutic agents while minimizing side effects.

Hydromethylation Sequence

Overview : The hydromethylation sequence involving this compound has been applied to synthesize complex organic molecules such as (−)-Δ8-tetrahydrocannabinol (THC) and cholesterol.

Methodology : The compound acts as a key intermediate in reactions that introduce methyl groups into various substrates, facilitating the synthesis of important natural products and pharmaceuticals.

Synthesis of Arylboronates

The compound is utilized in synthesizing arylboronate esters through various nucleophilic substitution reactions. These reactions can involve amines, thiols, alcohols, or phenols as nucleophiles, leading to a diverse array of functionalized arylboronates suitable for further synthetic applications.

Mechanism of Action

The compound exerts its effects through its ability to form stable boronic esters and borates, which are essential intermediates in cross-coupling reactions. The molecular targets and pathways involved include the activation of transition metals, which facilitate the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

4-Chloro-2-methylphenylboronic acid pinacol ester (CAS 1030832-75-7): Replaces the morpholinomethyl group with a methyl (-CH₃) group.

4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester (CAS 2377610-63-2): Substitutes chlorine with fluorine and shifts the morpholinomethyl group to the 3-position.

4-(Hydroxymethyl)phenylboronic acid pinacol ester (HPAP): Features a hydroxymethyl (-CH₂OH) group instead of morpholinomethyl, used in ROS-responsive drug delivery .

Solubility Profiles

- 4-Chloro-2-(morpholinomethyl)phenylboronic acid pinacol ester: Exhibits high solubility in polar solvents like chloroform and 3-pentanone due to the morpholine group’s polarity and hydrogen-bonding capacity. Solubility in hydrocarbons (e.g., methylcyclohexane) is significantly lower .

- Pinacol esters with non-polar substituents (e.g., 4-Chloro-2-methylphenylboronic acid pinacol ester): Show moderate solubility in chloroform but poorer miscibility in ketones or ethers compared to morpholine-containing analogs .

- Azaesters vs. Pinacol esters: Azaesters (e.g., morpholinomethyl derivatives) exhibit greater solubility variation across solvents than standard pinacol esters, which have more consistent solubility .

Reactivity in Cross-Coupling Reactions

- However, the pinacol ester’s stability ensures consistent performance in diverse conditions .

- Chlorine substituents (electron-withdrawing) slightly deactivate the boronic acid, whereas fluorine (in 4-fluoro analogs) may further reduce reactivity due to stronger electron withdrawal .

Biological Activity

4-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which facilitate interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₃H₁₈BClN₃O₂

- Molecular Weight : 283.56 g/mol

The presence of the boronic acid moiety is significant for its reactivity and ability to form reversible covalent bonds with diols, which is crucial for its biological activity.

1. Anticancer Properties

Recent studies have indicated that boronic acids, including 4-chloro-2-(morpholinomethyl)phenylboronic acid, exhibit anticancer properties by inhibiting proteasome activity. This inhibition can lead to the accumulation of pro-apoptotic factors and the induction of apoptosis in cancer cells. For instance, in vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines, including breast and prostate cancer cells .

2. Antidiabetic Effects

Research has shown that boronic acids can modulate glucose metabolism. The pinacol ester form of this compound has been evaluated for its ability to enhance insulin sensitivity and lower blood glucose levels in diabetic models. Preliminary results suggest that it may inhibit specific enzymes involved in carbohydrate metabolism, thereby exerting antidiabetic effects .

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays revealed that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis. Comparative studies with other boronic acid derivatives highlight its efficacy as a potential antimicrobial agent .

The biological activity of 4-chloro-2-(morpholinomethyl)phenylboronic acid pinacol ester is primarily attributed to its ability to interact with specific molecular targets:

- Proteasome Inhibition : The compound binds to the active site of proteasomes, preventing the degradation of regulatory proteins involved in cell cycle control and apoptosis.

- Enzyme Modulation : It may inhibit enzymes such as glucosidases and amylases, which play crucial roles in carbohydrate digestion and glucose absorption.

- Cell Membrane Interaction : The lipophilic nature of the pinacol ester enhances membrane permeability, facilitating cellular uptake and interaction with intracellular targets.

Case Studies

Q & A

Q. Solutions :

- Transesterification : Add excess pinacol to displace labile esters, simplifying isolation .

- Non-aqueous extraction : Use EtOAc/hexane mixtures to partition the ester away from hydrophilic impurities.

- Low-temperature crystallization : Exploit solubility differences in chilled ethanol .

Advanced: How to design multi-step syntheses incorporating this compound?

Answer:

Leverage the ester’s stability and modularity:

Orthogonal reactivity : Use the morpholinomethyl group for subsequent functionalization (e.g., alkylation or amidation) without affecting the boronic ester .

Cross-coupling : Apply Suzuki-Miyaura reactions to install aryl/heteroaryl groups post-ester formation.

Post-synthetic modification : Cleave the pinacol ester in situ (e.g., with HFIP) to generate boronic acids for bio-conjugation .

Case Study : In glycosidase inhibitor synthesis, the ester served as a key intermediate for introducing boronated pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.